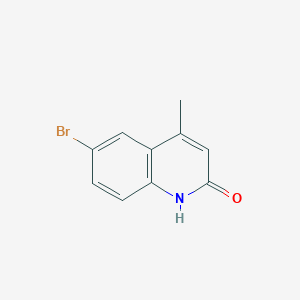

6-Bromo-4-methylquinolin-2-ol

Overview

Description

6-Bromo-4-methylquinolin-2-ol is a quinoline derivative with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylquinolin-2-ol typically involves the bromination of 4-methylquinolin-2-ol. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using recrystallization or chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: The compound can be reduced to form 6-bromo-4-methylquinoline.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: 6-Bromo-4-methylquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-4-methylquinolin-2-ol (C₁₀H₈BrNO) features a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the quinoline ring. Its molecular weight is approximately 238.08 g/mol. The compound's structure contributes to its reactivity and biological properties, making it a subject of interest in various research domains .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated its efficacy against several bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) values:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains .

Anticancer Potential

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study assessed its impact on HeLa (cervical cancer) and MCF-7 (breast cancer) cells, revealing the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 22.3 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer therapeutic agent .

Antioxidant Activity

The compound also exhibits notable antioxidant properties, which are essential for counteracting oxidative stress-related diseases. In a DPPH radical scavenging assay, it demonstrated significant antioxidant activity with an IC50 value of 25 μM, indicating effective neutralization of free radicals .

Synthesis and Production

The synthesis of this compound typically involves the Knorr reaction, where b-keto esters react with aniline derivatives to form quinoline structures. The overall yield from this synthesis can vary based on the specific conditions employed .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of materials with specific electronic or optical properties. Its unique structural features make it suitable for use in advanced materials science applications .

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylquinolin-2-ol involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The exact molecular pathways are still under investigation, but it is known to interfere with DNA synthesis and protein function .

Comparison with Similar Compounds

- 6-Bromo-2-methylquinolin-4-ol

- 6-Bromoquinolin-2-ol

- 4-Methylquinolin-2-ol

Comparison: 6-Bromo-4-methylquinolin-2-ol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Biological Activity

6-Bromo-4-methylquinolin-2-ol is a quinoline derivative that has garnered attention in various fields of biological research due to its significant biological activities. This article provides a comprehensive overview of its biological mechanisms, pharmacological effects, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H8BrNO

- Molecular Weight : 238.08 g/mol

- CAS Number : 89446-19-5

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication, specifically DNA gyrase and topoisomerase IV, leading to the disruption of bacterial cell division and growth.

- Induction of Apoptosis : In cancer cell lines, this compound induces apoptosis by activating caspase pathways and upregulating pro-apoptotic genes. It also modulates critical cell signaling pathways such as MAPK and PI3K/Akt, which are essential for cell survival and proliferation.

- Viral Inhibition : The compound binds to viral proteins, effectively inhibiting their replication and reducing viral loads in infected cells.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism involves interference with metabolic processes crucial for bacterial survival.

Anticancer Effects

Research indicates that this compound can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as a targeted cancer therapy.

Antiviral Properties

Studies have shown that it can reduce the replication rate of certain viruses, making it a candidate for further investigation in antiviral drug development.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Inhibition of DNA gyrase and topoisomerase IV |

| Anticancer | Moderate to High | Induction of apoptosis via caspase activation |

| Antiviral | Moderate | Binding to viral proteins |

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluated the effectiveness of this compound against several bacterial strains, demonstrating a significant reduction in growth rates compared to untreated controls. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics. -

Cancer Cell Line Analysis :

In vitro studies using various cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis indicated a marked increase in cells undergoing programmed cell death after treatment. -

Viral Replication Inhibition :

Research focused on the compound's ability to inhibit viral replication in cultured cells showed promising results, particularly against RNA viruses. The mechanism was attributed to the compound's ability to interfere with viral protein synthesis.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 6-Bromo-4-methylquinolin-2-ol derivatives in academic research?

- Methodological Answer : A key starting material for synthesizing derivatives is 6-amino-2-methylquinolin-4-ol. Reactions with bromoacetophenone or ethyl bromoacetate under reflux in anhydrous ethanol, catalyzed by sodium acetate, yield thiazole or thiazolidinone derivatives. For example, heterocyclization of N-(4-hydroxy-2-methylquinolin-6-yl)thiourea with bromoacetophenone produces 2-methyl-6-{[4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}quinolin-4-ol. Solvent systems (e.g., dioxane–acetic acid for isoindole-1,3-dione formation) and stoichiometric ratios are critical for optimizing yields .

Q. How is structural characterization of this compound derivatives typically performed?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR for assigning proton and carbon environments (e.g., aromatic protons at δ 8.5–9.2 ppm for quinoline rings) and high-resolution mass spectrometry (HRMS) for molecular ion validation. For ambiguous cases, X-ray crystallography resolves stereochemical uncertainties. For instance, single-crystal X-ray analysis of derivatives like 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine confirmed bond angles and intermolecular interactions .

Advanced Research Questions

Q. What strategies are effective for optimizing heterocyclization reactions involving this compound precursors?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance electrophilic reactivity in cyclization, while ethanol is preferred for Schiff base formation.

- Catalytic Systems : Sodium acetate facilitates deprotonation in thiourea cyclization, while N,N-diisopropylethylamine (iPr2NEt) improves nucleophilic substitution in amine-quinoline couplings .

- Reaction Time/Temperature : Prolonged reflux (18–24 hours) ensures completion, as seen in the synthesis of 6-bromo-N-substituted quinolin-4-amine derivatives .

Q. How can researchers resolve contradictions in spectral data when synthesizing novel this compound analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions by correlating <sup>1</sup>H-<sup>13</sup>C couplings.

- Isotopic Labeling : Confirms reaction mechanisms (e.g., tracking bromine displacement via <sup>79/81</sup>Br isotopic patterns in HRMS).

- Comparative Crystallography : Cross-validate NMR assignments with X-ray structures, as demonstrated for quinoline-thiazole hybrids .

Q. What are the stability considerations for this compound intermediates during synthesis?

- Methodological Answer :

- Light Sensitivity : Brominated intermediates (e.g., thiourea derivatives) degrade under UV light; use amber glassware and inert atmospheres .

- Thermal Stability : Avoid prolonged heating above 150°C for bromoacetophenone reactions to prevent debromination.

- Storage : Store intermediates at 0–6°C in anhydrous conditions to minimize hydrolysis .

Q. Notes

- Advanced Techniques : Emphasis on HRMS, 2D NMR, and crystallography ensures reproducibility in complex syntheses.

Properties

IUPAC Name |

6-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQMJGOVUYZKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422519 | |

| Record name | 6-Bromo-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-19-5 | |

| Record name | 6-Bromo-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.